2-amino-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one
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Overview
Description
The compound with the identifier “2-amino-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. The preparation methods may include multi-step organic synthesis, involving the use of catalysts, solvents, and controlled reaction environments to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-amino-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting material. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may produce reduced derivatives.
Scientific Research Applications
2-amino-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Medicine: It could be investigated for its potential therapeutic effects.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and the target. The detailed mechanism of action would be elucidated through experimental studies and computational modeling.
Properties
IUPAC Name |
2-amino-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-6-8-5(11)4-2-1-3-10(4)9-6/h1-3H,(H3,7,8,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZHMTPUHBNEJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)N=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2C(=C1)C(=O)N=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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